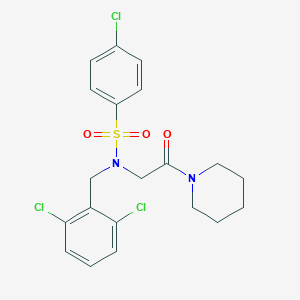![molecular formula C22H22N2O3S B297463 2-[(2,5-Dimethylphenyl)imino]-3-ethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B297463.png)
2-[(2,5-Dimethylphenyl)imino]-3-ethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,5-Dimethylphenyl)imino]-3-ethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one, also known as DM-BMT-1, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
2-[(2,5-Dimethylphenyl)imino]-3-ethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one has been found to exert its effects through various mechanisms of action. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, through the activation of caspases. Additionally, this compound has been found to inhibit the expression of various oncogenes and tumor suppressor genes, leading to the inhibition of cancer cell growth and proliferation. In neurology, this compound has been found to reduce oxidative stress and inflammation through the upregulation of antioxidant enzymes and the inhibition of inflammatory cytokines. In immunology, this compound has been found to regulate the immune response by modulating the activity of immune cells such as T cells and macrophages.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell growth and proliferation, induce apoptosis, and inhibit the expression of oncogenes and tumor suppressor genes. In neurology, this compound has been found to reduce oxidative stress and inflammation, leading to neuroprotective effects. In immunology, this compound has been found to modulate the immune response, regulating the activity of immune cells and cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
2-[(2,5-Dimethylphenyl)imino]-3-ethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one has various advantages for use in lab experiments. It is a synthetic compound, allowing for precise control over its chemical structure and purity. Additionally, this compound has been found to have low toxicity, making it a safe candidate for further investigation. However, there are also limitations to the use of this compound in lab experiments. It is a relatively new compound, and further studies are needed to fully understand its mechanisms of action and potential applications. Additionally, this compound may have limited solubility in certain solvents, making it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of 2-[(2,5-Dimethylphenyl)imino]-3-ethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one. In cancer research, further studies are needed to understand the specific mechanisms of action of this compound and its potential as a therapeutic agent for various types of cancer. In neurology, this compound may have potential applications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In immunology, further studies are needed to understand the immunomodulatory effects of this compound and its potential as a therapeutic agent for various autoimmune diseases. Additionally, further studies are needed to optimize the synthesis and formulation of this compound for use in clinical settings.
Synthesemethoden
2-[(2,5-Dimethylphenyl)imino]-3-ethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one can be synthesized through a multistep process involving the reaction of 2,5-dimethylbenzaldehyde with thiosemicarbazide, followed by condensation with 6-methyl-1,3-benzodioxole-5-carbaldehyde. The resulting product is then treated with ethyl acetoacetate and ammonium acetate to yield this compound.
Wissenschaftliche Forschungsanwendungen
2-[(2,5-Dimethylphenyl)imino]-3-ethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one has been studied for its potential applications in various scientific research fields, including cancer research, neurology, and immunology. Studies have shown that this compound has anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, this compound has been found to have neuroprotective effects, reducing oxidative stress and inflammation in the brain. In immunology, this compound has been studied for its potential as an immunomodulatory agent, regulating the immune response in various disease states.
Eigenschaften
Molekularformel |
C22H22N2O3S |
|---|---|
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
(5E)-2-(2,5-dimethylphenyl)imino-3-ethyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H22N2O3S/c1-5-24-21(25)20(11-16-10-19-18(9-15(16)4)26-12-27-19)28-22(24)23-17-8-13(2)6-7-14(17)3/h6-11H,5,12H2,1-4H3/b20-11+,23-22? |
InChI-Schlüssel |
OKTLDICZGBRMSO-YUUPNMBNSA-N |
Isomerische SMILES |
CCN1C(=O)/C(=C\C2=CC3=C(C=C2C)OCO3)/SC1=NC4=C(C=CC(=C4)C)C |
SMILES |
CCN1C(=O)C(=CC2=CC3=C(C=C2C)OCO3)SC1=NC4=C(C=CC(=C4)C)C |
Kanonische SMILES |
CCN1C(=O)C(=CC2=CC3=C(C=C2C)OCO3)SC1=NC4=C(C=CC(=C4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B297384.png)
![2-{(4-chlorobenzyl)[(4-chlorophenyl)sulfonyl]amino}-N-(3-methoxyphenyl)acetamide](/img/structure/B297386.png)
![2-{(4-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B297387.png)
![N-(3-chlorophenyl)-N~2~-(4-fluorobenzyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B297388.png)
![N-(2,4-dimethylphenyl)-2-{(4-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297389.png)

![N-(3,4-dimethoxyphenyl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297394.png)
![N-(2,3-dimethylphenyl)-2-{(2-fluorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297395.png)
![(5E)-1-(3,4-dichlorophenyl)-5-[(4-methoxyanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297396.png)
![(5E)-1-(3-methoxyphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297398.png)
![(5E)-1-(3-chloro-4-methylphenyl)-5-[(4-morpholin-4-ylanilino)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297400.png)
![(5E)-5-[(3,4-dichloroanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297401.png)
![(5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-(2-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B297402.png)

